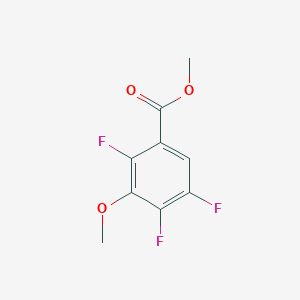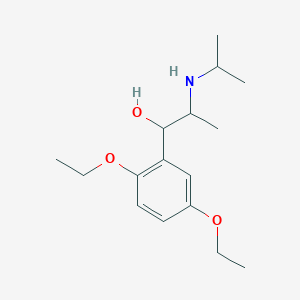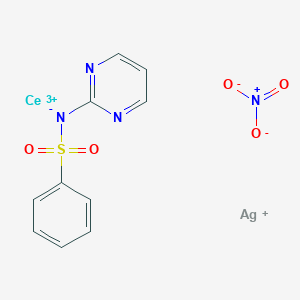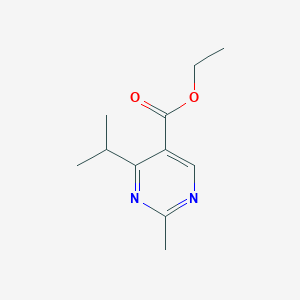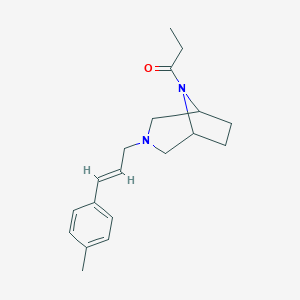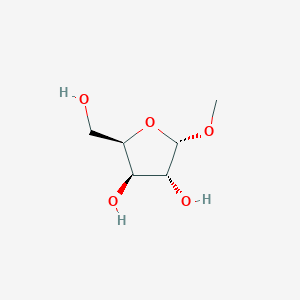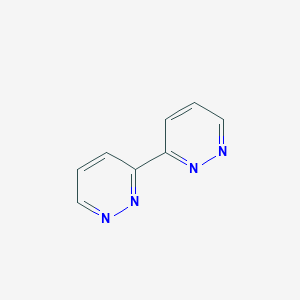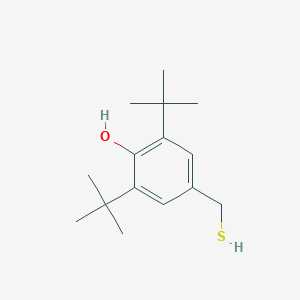![molecular formula C21H33ClN6O2S B159069 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide CAS No. 136622-03-2](/img/structure/B159069.png)
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as a "small molecule" due to its relatively low molecular weight and simple chemical structure. In
Wirkmechanismus
The mechanism of action of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and cellular processes. For example, this compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide can vary depending on the specific biological system being studied. However, some of the most commonly observed effects of this compound include the inhibition of inflammation, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide in lab experiments is its relatively simple chemical structure, which makes it easy to synthesize and modify for specific research purposes. However, one of the main limitations of this compound is its potential toxicity and side effects, which can vary depending on the specific experimental conditions and dosage used.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide. Some possible areas of focus include further elucidation of the compound's mechanism of action, exploration of its potential therapeutic applications in various disease states, and the development of new synthetic methods and modifications for improved efficacy and safety. Additionally, research on the use of this compound in combination with other drugs or therapies may also be of interest.
Synthesemethoden
The synthesis of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide is a complex process that involves multiple steps and reagents. The most commonly used method for synthesizing this compound is through the reaction of 4-(1-methyltetrazol-5-yl)thiophenol with N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide in the presence of a catalyst. This reaction results in the formation of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide.
Wissenschaftliche Forschungsanwendungen
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a tool for studying various biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling pathways.
Eigenschaften
CAS-Nummer |
136622-03-2 |
|---|---|
Produktname |
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide |
Molekularformel |
C21H33ClN6O2S |
Molekulargewicht |
469 g/mol |
IUPAC-Name |
4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide;hydrochloride |
InChI |
InChI=1S/C21H32N6O2S.ClH/c1-26-21(23-24-25-26)30-15-6-10-20(28)22-11-7-14-29-19-9-5-8-18(16-19)17-27-12-3-2-4-13-27;/h5,8-9,16H,2-4,6-7,10-15,17H2,1H3,(H,22,28);1H |
InChI-Schlüssel |
WZAQGQDMJJVPIZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCC(=O)NCCCOC2=CC=CC(=C2)CN3CCCCC3.Cl |
Kanonische SMILES |
CN1C(=NN=N1)SCCCC(=O)NCCCOC2=CC=CC(=C2)CN3CCCCC3.Cl |
Synonyme |
33PB N-(3-(3-(piperidinomethyl)phenoxy)propyl)-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



